1-(5-(P-tolyl)furan-2-yl)ethan-1-one
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Overview
Description
1-(5-(P-tolyl)furan-2-yl)ethan-1-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a p-tolyl group at the 5-position and an ethanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(P-tolyl)furan-2-yl)ethan-1-one typically involves the reaction of 5-(P-tolyl)furan-2-carbaldehyde with an appropriate acetylating agent under controlled conditions. One common method involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-(P-tolyl)furan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(5-(P-tolyl)furan-2-yl)ethan-1-one has several scientific research applications:
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 1-(5-(P-tolyl)furan-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(Furan-2-yl)ethanone: This compound is similar in structure but lacks the p-tolyl group.
2-Chloro-1-(p-tolyl)ethan-1-one: This compound has a similar structure but contains a chlorine atom.
Uniqueness: 1-(5-(P-tolyl)furan-2-yl)ethan-1-one is unique due to the presence of both the furan ring and the p-tolyl group, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C13H12O2 |
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Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-[5-(4-methylphenyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C13H12O2/c1-9-3-5-11(6-4-9)13-8-7-12(15-13)10(2)14/h3-8H,1-2H3 |
InChI Key |
HNDUDCBPJVAPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C(=O)C |
Origin of Product |
United States |
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